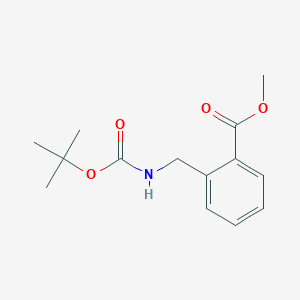

甲基-2-((叔丁氧羰基氨基)甲基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . This compound is used in various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis

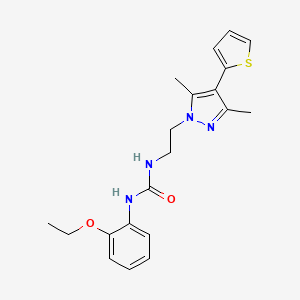

The molecular structure of “Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” is characterized by the presence of a benzoate group, a tert-butoxycarbonylamino group, and a methyl group . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” can participate in various chemical reactions. For example, it can undergo reduction and inversion reactions to produce different isomers . More specific reaction mechanisms would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.科学研究应用

合成和化学反应

甲基化和氟代类似物的合成:一项研究展示了氟代类似物的合成,包括类似于 2-((叔丁氧羰基氨基)甲基)苯甲酸甲酯的化合物,使用由氟导向的甲基化反应。这种方法突出了为各种化学合成应用创建 2-((叔丁氧羰基氨基)甲基)苯甲酸甲酯衍生物的潜力 (Thornton & Jarman, 1990)。

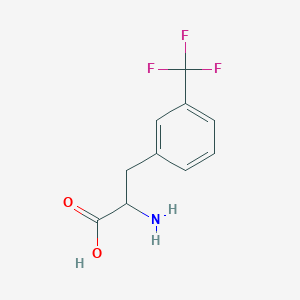

氨基酸的结构单元:关于含环丙基氨基酸合成的研究使用了 2-(苄氧羰基氨基)-2-环丙基亚甲基乙酸甲酯,展示了类似的叔丁氧羰基氨基化合物在创建生物活性分子的前体中的效用 (Limbach et al., 2009)。

材料合成和表征

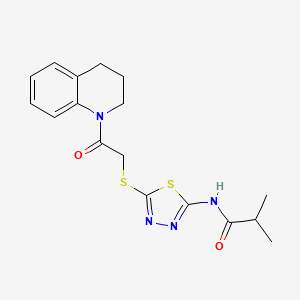

- 聚合物和材料应用:一项研究探索了具有类似于 2-((叔丁氧羰基氨基)甲基)苯甲酸甲酯的特征的吡咯衍生物的电聚合,突出了其在创建新型电致变色材料中的潜力,该材料在传感器和其他电子设备中具有应用 (Almeida et al., 2017)。

催化和化学转化

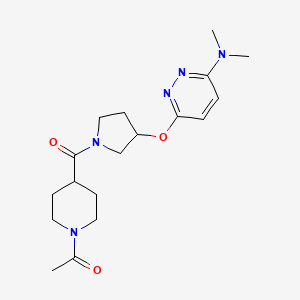

- 烯烃的烷氧羰基化催化:利用与 2-((叔丁氧羰基氨基)甲基)苯甲酸甲酯相关的配体的钯催化剂在烯烃的烷氧羰基化中表现出优异的活性,烷氧羰基化是通过不饱和烃合成酯的关键反应 (Dong et al., 2017)。

安全和危害

“Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate” may pose certain hazards. For instance, it may be harmful if swallowed and may cause irritation to the eyes, nose, throat, upper respiratory tract, and skin . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

属性

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-7-5-6-8-11(10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGRYLKCTJFXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2714258.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2714268.png)

![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2714273.png)

![4-benzoyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2714274.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2714275.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714276.png)

![diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2714280.png)